molecular formula C15H20O2 B1454153 5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde CAS No. 883514-34-9

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde

Cat. No.: B1454153
CAS No.: 883514-34-9
M. Wt: 232.32 g/mol
InChI Key: QTDPRPQAVFKZSD-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde is an organic compound characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde typically involves the introduction of the tert-butyl and cyclopropylmethoxy groups onto a benzaldehyde core. One common method includes the alkylation of a benzaldehyde derivative with tert-butyl bromide and cyclopropylmethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl and cyclopropylmethoxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(Tert-butyl)-2-(cyclopropylmethoxy)benzoic acid.

    Reduction: 5-(Tert-butyl)-2-(cyclopropylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is often the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. The tert-butyl and cyclopropylmethoxy groups can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Tert-butyl)-2-methoxybenzaldehyde: Similar structure but lacks the cyclopropyl group.

    2-(Cyclopropylmethoxy)benzaldehyde: Similar structure but lacks the tert-butyl group.

    5-(Tert-butyl)-2-hydroxybenzaldehyde: Similar structure but has a hydroxyl group instead of the methoxy group.

Uniqueness

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde is unique due to the combination of the tert-butyl and cyclopropylmethoxy groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

5-tert-butyl-2-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-15(2,3)13-6-7-14(12(8-13)9-16)17-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDPRPQAVFKZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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